molecular formula C13H20N2O3S B5058685 N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide

N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B5058685
M. Wt: 284.38 g/mol
InChI Key: XSUBXMAGYLBFPC-UHFFFAOYSA-N
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Description

N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide is an organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its benzamide core, which is substituted with dimethyl and sulfamoyl groups, making it a unique and versatile molecule.

Properties

IUPAC Name

N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-8-15(4)19(17,18)12-9-11(13(16)14-3)7-6-10(12)2/h6-7,9H,5,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUBXMAGYLBFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This process is promoted by the base lithium diisopropylamide (LDA), which facilitates the selective synthesis of α-sulfenylated ketones . The reaction conditions are mild, and the process does not require the use of transition metal catalysts or organometallic reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with carbonic anhydrase or other enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: A simpler analog with similar structural features but lacking the sulfamoyl group.

    N-methyl-N-propylbenzamide: Another analog with different alkyl substitutions on the benzamide core.

Uniqueness

N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the presence of both dimethyl and sulfamoyl groups, which confer distinct chemical and biological properties.

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